molecular formula C28H22FN3O7S B2510797 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-35-4

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Cat. No. B2510797
CAS RN: 896705-35-4
M. Wt: 563.56
InChI Key: PGHMPKHDHPKNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C28H22FN3O7S and its molecular weight is 563.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Microwave activation and phase-transfer catalysis have been used for synthesizing quinazolin-4(3H)-one derivatives, offering an efficient, eco-friendly technique (El-Badry, El-hashash, & Al-Ali, 2020).
  • Chemical Reactions : Reactions involving anthranilamide and isocyanates lead to the formation of compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, highlighting complex synthetic pathways (Chern et al., 1988).

Biological and Antitumor Activity

  • Antitumor Properties : Certain 3-benzyl-4(3H)quinazolinone analogues have shown significant antitumor activity against various cancer cell lines, such as melanoma and ovarian cancer (Al-Suwaidan et al., 2016).
  • Molecular Docking Studies : Molecular docking methodology has been applied to understand the interaction of these compounds with cancer cell lines, providing insights into their mode of action and potential for targeted therapy.

Antiviral and Antimicrobial Effects

  • Antiviral Activities : Novel quinazolin-4(3H)-one derivatives have been evaluated for antiviral activities against respiratory and biodefense viruses, showing potential in treating infections like influenza (Selvam et al., 2007).
  • Antimicrobial Actions : Some derivatives have demonstrated antimicrobial activities, highlighting their potential in combating bacterial and fungal infections (Alagarsamy et al., 2016).

Other Applications

  • Biochemical Research : Studies on the binding activity of quinazolinone derivatives have provided valuable insights into biochemical processes and receptor interactions, aiding in the development of new therapeutic agents (Francis et al., 1991).
  • Pharmacological Studies : Research on quinazolinones has also included their effects on monoamine oxidase activity and their potential use in treating hypertension and other conditions (Shiau et al., 1990).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O7S/c29-18-4-2-17(3-5-18)21(33)13-40-28-31-20-11-25-24(38-15-39-25)10-19(20)27(35)32(28)8-7-26(34)30-12-16-1-6-22-23(9-16)37-14-36-22/h1-6,9-11H,7-8,12-15H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHMPKHDHPKNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)F)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

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